molecular formula C30H44O7 B13335461 MicrandilactoneI

MicrandilactoneI

Cat. No.: B13335461
M. Wt: 516.7 g/mol
InChI Key: CYMHVXFVSAGVSP-KFLYRMETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Micrandilactone I is a highly oxygenated nortriterpenoid compound isolated from the plant Schisandra micrantha. This compound belongs to a unique class of nortriterpenoids known for their complex structures and significant biological activities. Micrandilactone I has garnered attention due to its potential therapeutic applications, particularly in the fields of antiviral and neuroprotective research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of micrandilactone I involves multiple steps, including the extraction of plant material, chromatographic separation, and structural elucidation using spectroscopic techniques. The leaves and stems of Schisandra micrantha are typically collected, dried, and powdered. The powdered material is then extracted using solvents such as acetone or methanol. The extract is subjected to column chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of micrandilactone I is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Micrandilactone I undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of micrandilactone I.

Scientific Research Applications

    Chemistry: Its unique structure makes it a valuable compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Micrandilactone I has shown potential in modulating biological pathways, making it a subject of interest in cellular and molecular biology.

    Medicine: Research has indicated that micrandilactone I possesses antiviral and neuroprotective properties, making it a promising candidate for therapeutic development.

    Industry: While its industrial applications are still under exploration, micrandilactone I’s unique properties may lead to its use in developing new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of micrandilactone I involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the replication of certain viruses by interfering with viral enzymes and proteins. In neuroprotective research, micrandilactone I has been found to modulate signaling pathways involved in inflammation and cell survival, such as the STAT3 pathway.

Comparison with Similar Compounds

Micrandilactone I can be compared with other nortriterpenoids isolated from Schisandra species, such as micrandilactone C and wilsonianadilactones D-F. These compounds share similar structural features but differ in their specific biological activities and mechanisms of action. For instance:

    Micrandilactone C: Exhibits potent anti-HIV activity and neuroprotective effects.

    Wilsonianadilactones D-F: Show weak anti-HIV activity but possess unique structural characteristics.

Micrandilactone I stands out due to its specific combination of biological activities and structural complexity, making it a unique and valuable compound for further research and development.

Properties

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

IUPAC Name

(1S,3R,7R,10S,13S,14S,15S,17R,18R)-1,15-dihydroxy-9,9,14,18-tetramethyl-17-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one

InChI

InChI=1S/C30H44O7/c1-16-7-8-19(35-25(16)33)17(2)18-13-22(31)28(6)21-10-9-20-26(3,4)36-23-14-24(32)37-30(20,23)15-29(21,34)12-11-27(18,28)5/h7,17-23,31,34H,8-15H2,1-6H3/t17-,18+,19+,20-,21-,22-,23+,27+,28+,29-,30+/m0/s1

InChI Key

CYMHVXFVSAGVSP-KFLYRMETSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2C[C@@H]([C@@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)C)O

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CC(C3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)C)O

Origin of Product

United States

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